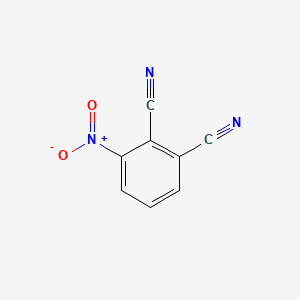
3-Nitrophthalonitrile
Vue d'ensemble
Description
3-Nitrophthalonitrile is a chemical compound that has been the subject of various synthesis and characterization studies. It is derived from phthalic anhydride and has been synthesized through a multi-step process that includes nitration, dehydration, ammoiation, aminolysis, and a second dehydration step. The compound and its intermediates have been thoroughly characterized using different spectroscopic techniques, which are crucial for confirming the structure and purity of the synthesized material .
Synthesis Analysis
The synthesis of this compound has been improved and optimized through research. One study describes a six-step synthesis process that results in the formation of 5-tert-butyl-3-nitrophthalonitrile. This process is notable for its efficiency and the high yield of the final product. The synthesis involves a series of reactions starting from phthalic anhydride and proceeding through stages such as nitration and aminolysis. The effects of reaction conditions, particularly during the nitration of phthalic anhydride and the dehydration of 3-nitrophthalamide, have been explored to enhance the yield and purity of the product .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed using single-crystal X-ray diffraction techniques. This method provides a detailed view of the atomic arrangement and geometry of the molecule, which is essential for understanding its chemical behavior and potential applications. Spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS have also been employed to characterize the compound and its intermediates, ensuring that the synthesized material matches the expected structure .
Chemical Reactions Analysis
Although the provided data does not detail specific chemical reactions involving this compound, the studies indicate that the compound can be synthesized through a series of chemical transformations. These reactions are carefully controlled and monitored to achieve the desired product. The compound's reactivity and potential for further chemical transformations are implied by its synthesis and characterization, but further research would be required to explore its behavior in different chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been deduced from its synthesis and molecular structure. The compound's stability, solubility, and reactivity are inferred from the conditions used in its synthesis and the characterization techniques applied. Elemental analysis, IR, and 1H NMR provide insights into the compound's composition and chemical bonds. However, for a comprehensive understanding of its physical and chemical properties, additional studies would be necessary to measure specific parameters such as melting point, boiling point, and reactivity with various reagents .
Applications De Recherche Scientifique
Applications de colorant biologique
3-Nitrophthalonitrile : est utilisé comme colorant en recherche biologique en raison de ses propriétés de couleur. Il peut être utilisé pour colorer les cellules ou les tissus, permettant aux scientifiques de visualiser et de suivre les processus biologiques au microscope .
Intermédiaires pharmaceutiques
Dans l'industrie pharmaceutique, This compound sert d'intermédiaire dans la synthèse de divers médicaments. Sa structure chimique est essentielle à la formation de composés possédant des propriétés médicinales .
Fabrication chimique
Ce composé est également impliqué dans le secteur plus large de la fabrication chimique. Il sert de composant de base pour la création d'entités chimiques complexes nécessaires à différentes applications industrielles .
Production de colorants
This compound : joue un rôle important dans la production de colorants. Ces derniers sont importants pour donner de la couleur aux textiles, aux encres et autres matériaux .
Pigments bleus à base de phtalocyanine
L'une des utilisations les plus importantes de This compound est la fabrication de pigments bleus à base de phtalocyanine. Ces pigments sont largement utilisés dans les peintures, les encres et les revêtements en raison de leur excellente solidité à la lumière et de leur stabilité .
Recherche sur l'analyse structurale
Des chercheurs ont étudié les propriétés structurales de This compound en utilisant diverses méthodes spectroscopiques et de calcul de chimie quantique. Ces recherches aident à comprendre la structure moléculaire et la réactivité, ce qui est crucial pour ses applications en science des matériaux .
Catalyse
Les phtalonitriles, y compris This compound, sont essentiels en catalyse. Ils sont utilisés pour accélérer les réactions chimiques, ce qui est essentiel à la production de nombreux produits chimiques .
Technologie des capteurs
En raison de sa nature réactive, This compound peut être utilisé dans le développement de capteurs chimiques. Ces capteurs peuvent détecter des substances spécifiques ou des changements dans l'environnement, ce qui est important pour la sécurité et le suivi .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of nitro phthalocyanines .
Mode of Action
It is used as a precursor in the synthesis of nitro phthalocyanines, which are known for their photodynamic therapy applications .
Biochemical Pathways
As a precursor to nitro phthalocyanines, it contributes to the formation of these compounds, which can interact with various biochemical pathways depending on their specific structure and functional groups .
Pharmacokinetics
It’s important to note that these properties can significantly impact the bioavailability of a compound and its ultimate effectiveness in a biological system .
Result of Action
As a precursor to nitro phthalocyanines, its primary role is in the synthesis of these compounds, which can have various effects depending on their specific structure and functional groups .
Propriétés
IUPAC Name |
3-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJZIZFCQFZDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073531 | |
| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51762-67-5 | |
| Record name | 3-Nitrophthalonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51762-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarbonitrile, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitrophthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Benzenedicarbonitrile, 3-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Nitrophthalonitrile in synthetic chemistry?
A1: this compound serves as a key building block for creating diverse phthalocyanine derivatives. Its structure allows for the introduction of various substituents through nucleophilic aromatic substitution, enabling the fine-tuning of phthalocyanine properties. [, , ]
Q2: How is this compound typically synthesized?
A2: A common synthetic route involves a multi-step process starting from phthalic anhydride. The steps include nitration, dehydration, ammonation, aminolysis, and a final dehydration to yield this compound. []
Q3: What types of reactions are commonly employed with this compound?
A3: Nucleophilic aromatic substitution reactions are widely used to displace the nitro group in this compound with various nucleophiles, such as phenols, alcohols, and amines. This allows for the incorporation of desired substituents onto the phthalonitrile core. [, , , , ]
Q4: Can you provide an example of a specific reaction using this compound?
A4: The reaction of this compound with 4-pentyn-1-ol exemplifies its utility. This nucleophilic substitution yields 3-pent-4-ynyloxy phthalonitrile, which can be further utilized to synthesize non-peripherally tetra terminal alkynyl substituted phthalocyanines. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C8H3N3O2, and its molecular weight is 173.13 g/mol.
Q6: How is the structure of this compound confirmed?
A6: Various spectroscopic techniques are employed to characterize this compound and its derivatives, including:
- FT-IR Spectroscopy: Identifies functional groups, particularly the characteristic nitrile (C≡N) stretching vibration around 2230 cm-1. [, , , ]
- NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule. [, , , ]
- X-ray Single Crystal Diffraction: Reveals the three-dimensional arrangement of atoms within the crystal lattice, offering precise structural parameters. [, ]
Q7: How is this compound used to synthesize phthalocyanines?
A7: this compound, often after derivatization via nucleophilic substitution, undergoes cyclotetramerization in the presence of a metal salt or template and a base to form metal phthalocyanine complexes. [, , , , , , , , ]
Q8: What influences the solubility of phthalocyanines derived from this compound?
A8: The nature of substituents introduced during the synthesis significantly impacts the solubility of the resulting phthalocyanines. Bulky substituents or those capable of hydrogen bonding with solvents tend to enhance solubility. [, , , ]
Q9: How does the position of substituents on the phthalocyanine ring affect its properties?
A9: Both peripheral and non-peripheral substitutions are possible, each impacting properties differently. For example, non-peripheral substitution can cause a bathochromic shift in the Q-band (π-π* transition) of the phthalocyanine's UV-Vis spectrum. [, ]
Q10: How is computational chemistry employed in this compound research?
A10: Density Functional Theory (DFT) calculations, particularly with the B3LYP functional and 6-311G(d,p) basis set, are used to:
- Predict molecular geometries and vibrational frequencies. [, ]
- Calculate electronic properties such as HOMO-LUMO gaps, relevant for applications in dye-sensitized solar cells (DSSCs). []
- Examine global reactivity parameters to understand the molecule's behavior in chemical reactions. []
Q11: What are the key structure-activity relationships observed in this compound derivatives?
A11: While specific SAR data is limited in the provided research, it's understood that:
- The nature and position of substituents on the phthalocyanine ring significantly influence its photophysical and electrochemical properties. [, ]
- Electron-donating or withdrawing groups on the periphery can modulate the energy levels within the phthalocyanine, affecting its absorption and emission characteristics. [, ]
Q12: What are the potential applications of this compound derivatives?
A12: Phthalocyanines synthesized from this compound exhibit promise in various fields:
- Dye-sensitized solar cells (DSSCs): Their electronic properties make them suitable candidates for light harvesting and electron transfer processes in DSSCs. []
- Photodynamic therapy (PDT): Their ability to generate singlet oxygen upon light irradiation makes them potential photosensitizers for cancer treatment. []
- Catalysis: Metal phthalocyanines can act as catalysts in various organic reactions due to the metal center's electronic properties. [, , ]
Q13: How stable are polymers derived from this compound?
A13: Research indicates that polymers synthesized from this compound derivatives can exhibit high thermal stability, making them suitable for high-temperature applications. For instance, polymers derived from 3-(2-aminophenoxy)-phthalonitrile showed excellent thermal stability even under relatively short cure times and lower temperatures compared to other phthalonitrile resins. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)